molecular formula C24H23N5O2 B14976291 4-Acetamido-N-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-B]pyridin-3-YL]ethyl}benzamide

4-Acetamido-N-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-B]pyridin-3-YL]ethyl}benzamide

Cat. No.: B14976291
M. Wt: 413.5 g/mol
InChI Key: CTVAZYORSBORPZ-UHFFFAOYSA-N
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Description

4-Acetamido-N-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-B]pyridin-3-YL]ethyl}benzamide is a complex organic compound that features a unique structure combining an acetamido group, a benzamide moiety, and an imidazo[4,5-B]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-N-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-B]pyridin-3-YL]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-N-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-B]pyridin-3-YL]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido and benzamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

4-Acetamido-N-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-B]pyridin-3-YL]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Research: Used as a probe to study various biological pathways and interactions.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Acetamido-N-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-B]pyridin-3-YL]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-B]pyridine ring system is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamido-N-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-B]pyridin-3-YL]ethyl}benzamide is unique due to its combination of the imidazo[4,5-B]pyridine ring system with the acetamido and benzamide groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

4-acetamido-N-[2-[2-(4-methylphenyl)imidazo[4,5-b]pyridin-3-yl]ethyl]benzamide

InChI

InChI=1S/C24H23N5O2/c1-16-5-7-18(8-6-16)22-28-21-4-3-13-25-23(21)29(22)15-14-26-24(31)19-9-11-20(12-10-19)27-17(2)30/h3-13H,14-15H2,1-2H3,(H,26,31)(H,27,30)

InChI Key

CTVAZYORSBORPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2CCNC(=O)C4=CC=C(C=C4)NC(=O)C)N=CC=C3

Origin of Product

United States

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